molecular formula C14H9N3O4S B6006671 (5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B6006671
M. Wt: 315.31 g/mol
InChI Key: MAUWQVGFDLYFMO-KPKJPENVSA-N
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Description

(5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one: is a heterocyclic compound that features a thiazole ring fused with a furan ring

Properties

IUPAC Name

(5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-10-5-6-11(21-10)8-1-3-9(4-2-8)17(19)20/h1-7H,(H2,15,16,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUWQVGFDLYFMO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-amino-1,3-thiazol-4-one with 5-(4-nitrophenyl)furan-2-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

  • 2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazole
  • 2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazole
  • 2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-imidazole

Uniqueness: The presence of both the thiazole and furan rings in (5E)-2-amino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one provides a unique structural framework that can interact with a variety of biological targets. This dual-ring system is not commonly found in similar compounds, making it a valuable molecule for further research and development.

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